molecular formula C14H16N4O3S2 B2649952 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1798639-62-9

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2649952
CAS RN: 1798639-62-9
M. Wt: 352.43
InChI Key: BHXOUUZDRJOEMA-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that include a pyrrole ring are found in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of pyrrole-containing compounds is often achieved through condensation reactions . For instance, one method involves the reaction of α-amino acids and α-keto acids .


Molecular Structure Analysis

The pyrrole ring is a key structural component in many biologically active compounds. It consists of four carbon atoms and one nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the ring, creating a cyclic aromatic center .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The reactivity of pyrrole is often influenced by substituents attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrrole-containing compound will depend on the specific substituents attached to the ring. For example, pyrrole itself is a colorless volatile liquid .

Mechanism of Action

The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many drugs containing a pyrrole ring are known to have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

The study of pyrrole and its derivatives is a vibrant field of research, with potential applications in pharmaceuticals and materials science . Future research may focus on developing new synthetic methods, exploring novel applications, and improving our understanding of the biological activity of these compounds.

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-18-9-3-5-11(18)12(19)7-8-15-23(20,21)13-6-2-4-10-14(13)17-22-16-10/h2-6,9,12,15,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXOUUZDRJOEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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